Tetrabutylammonium Azide

Catalog No.
S619526
CAS No.
993-22-6
M.F
C15H34N4
M. Wt
270.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium Azide

TBAA enables homogeneous azide reactions in nonpolar solvents, avoiding DMF/DMSO and phase-transfer catalysts. Benefits:

  • Soluble in toluene, DCM, THF - no solvent switch.
  • 'Naked' azide effect accelerates SN2, prevents elimination.
  • Direct azidation of halide-end polymers in toluene.
  • Neutral, mild conditions for sensitive API intermediates.

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CAS Number

993-22-6

Product Name

Tetrabutylammonium Azide

IUPAC Name

tributyl(propyl)azanium azide

Molecular Formula

C15H34N4

Molecular Weight

270.46 g/mol

InChI

InChI=1S/C15H34N.N3/c1-5-9-13-16(12-8-4,14-10-6-2)15-11-7-3;1-3-2/h5-15H2,1-4H3;/q+1;-1

InChI Key

KVPHRYVMEZBXTB-UHFFFAOYSA-N

Synonyms

tetra-n-butylammonium dodecylsulfate, tetra-n-butylammonium hexafluorophosphate, tetrabutylammonium, tetrabutylammonium azide, tetrabutylammonium bromide, tetrabutylammonium chloride, tetrabutylammonium cyanide, tetrabutylammonium fluoride, tetrabutylammonium hydrogen sulfate, tetrabutylammonium hydroxide, tetrabutylammonium iodide, tetrabutylammonium monophosphate, tetrabutylammonium nitrate, tetrabutylammonium perchlorate, tetrabutylammonium sulfate, tetrabutylammonium sulfate (1:1), sodium salt

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[N-]=[N+]=[N-]

The exact mass of the compound Tetrabutylammonium azide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

1 g, 5 g, 25 g

Tetrabutylammonium azide (TBAA) is a quaternary ammonium salt that serves as a highly lipophilic, organic-soluble source of the azide anion for advanced synthetic applications . Unlike traditional alkali metal azides, TBAA is highly soluble in a broad range of nonpolar and weakly polar organic solvents, including toluene, dichloromethane, and tetrahydrofuran . This unique solubility profile makes it a critical reagent for homogeneous nucleophilic aliphatic substitutions, click chemistry (CuAAC) in non-aqueous media, and polymer end-functionalization. By functioning simultaneously as an azide source and an inherent phase-transfer equivalent, TBAA streamlines synthetic workflows, eliminates the need for toxic polar aprotic solvents, and accelerates reaction kinetics through the generation of a highly reactive, weakly coordinated azide anion.

Research Fit

Solvent Effective azide delivery in toluene, THF, CH₂Cl₂ — no DMF co-solvent required
Role Nucleophilic N₃⁻ source and phase-transfer reagent for homogeneous organic reactions
Format Crystalline solid; easy to weigh and handle for small- to large-scale synthesis

Attempting to substitute TBAA with cheaper, more common alternatives like sodium azide (NaN3) frequently results in sluggish kinetics, incomplete conversions, or the requirement for harsh reaction conditions [1]. Sodium azide is virtually insoluble in nonpolar organic solvents, forcing chemists to either use high-boiling, difficult-to-remove polar aprotic solvents (e.g., DMSO, DMF) or introduce phase-transfer catalysts, which complicate downstream purification [2]. Furthermore, the strong ion pairing in NaN3 restricts the nucleophilicity of the azide anion, whereas the bulky tetrabutylammonium cation in TBAA creates a 'naked' azide effect, drastically enhancing nucleophilic attack. In sensitive applications, the basicity and poor solubility of NaN3 can lead to undesired elimination side reactions or degradation, making TBAA the necessary choice for quantitative, mild-condition azidation [1].

Substitution Risk

Solvent Mismatch
Sodium azide is poorly soluble in non-polar media; reactions require DMF or DMSO co-solvent, restricting solvent selection and complicating workup.
Stoichiometric Inefficiency
NaN₃ may demand large molar excess and prolonged reaction times, while TBAA achieves high conversion with near-stoichiometric azide in pure organic solvents.
Isolation Burden
Removing high-boiling polar co-solvents adds processing steps; TBAA enables reactions in volatile solvents, simplifying product recovery.

Elimination of Polar Solvents via Enhanced Organic Solubility

Sodium azide (NaN3) requires polar aprotic solvents or water for solubility, which complicates extraction and drying phases in industrial workflows. In contrast, TBAA achieves high solubility even in complex media; for example, in ionic liquids like [EMIM][BF4], NaN3 is only sparingly soluble, while TBAA easily reaches 30 mM concentrations [1]. This superior solubility extends to standard nonpolar solvents like toluene and dichloromethane, allowing for single-phase, homogeneous reactions without the need for phase-transfer catalysts.

Evidence DimensionSolubility in complex/nonpolar media
Target Compound DataSoluble up to 30 mM in [EMIM][BF4]; fully soluble in toluene and DCM.
Comparator Or BaselineNaN3 is only sparingly soluble in [EMIM][BF4] and virtually insoluble in nonpolar organics.
Quantified DifferenceEnables high-concentration homogeneous reactions without phase-transfer catalysts.
ConditionsSolubility assessment in ionic liquids and nonpolar organic solvents.

Eliminating the need for toxic polar aprotic solvents and phase-transfer catalysts simplifies downstream purification and reduces overall process waste.

Allyl Bromide Substitution
Head-to-head
100% conversion (1.1–1.4 equiv, 1 d) vs. 76% (6–10 equiv, 4 d)
Reported higher conversion with lower azide excess
THF only vs. THF/DMF; butyl rubber substrate

Quantitative Azidation for Polymer Chain-End Functionalization

In the synthesis of azido-end polymethacrylates, traditional NaN3 approaches suffer from poor functional-group tolerance and require harsh conditions that degrade the polymer backbone. TBAA enables ultrafast, nearly quantitative azidation of tertiary and secondary halide-end polymers directly in nonpolar solvents like toluene [1]. This allows for a seamless transition from polymerization to end-functionalization without the need for solvent switching or harsh heating.

Evidence DimensionEnd-group transformation efficiency
Target Compound DataNearly quantitative azidation of halide-end polymethacrylates in toluene.
Comparator Or BaselineNaN3 requires harsh conditions causing side reactions and polymer degradation.
Quantified DifferenceNear 100% functionalization efficiency with TBAA vs. significant structural degradation with NaN3.
ConditionsAzidation of halide-end polymethacrylates in nonpolar solvents (toluene).

Achieving quantitative end-capping without solvent switching drastically reduces process steps and ensures high-fidelity materials for downstream click chemistry.

Chain-End Azidation
Cross-study comparable
PMMA-I: 100% in 30 min; PMMA-Br: 100% in 1 h
Rapid quantitative azidation in toluene
1.5 equiv BNN₃, 50 °C; no co-solvent needed

Mitigation of Base-Catalyzed Side Reactions in Sensitive Syntheses

During the synthesis of complex API intermediates, such as the C-3 azidation of mesyl shikimate, excess sodium azide increases the basicity of the reaction mixture. This basicity favors undesired elimination or aromatization side reactions, reducing the yield of the target azide [1]. TBAA acts as a neutral, highly soluble azide source that maintains strictly nucleophilic conditions, thereby preserving sensitive functional groups and improving the yield of the desired stereoisomer without base-catalyzed degradation.

Evidence DimensionReaction Selectivity and Side Product Formation
Target Compound DataNeutral azide source prevents base-catalyzed elimination.
Comparator Or BaselineExcess NaN3 acts as a mild base, promoting unwanted elimination and aromatization.
Quantified DifferenceElimination of basicity-driven side reactions associated with NaN3.
ConditionsAzidation of highly functionalized, base-sensitive pharmaceutical intermediates.

Higher selectivity directly translates to improved yields and easier purification in multi-step pharmaceutical manufacturing.

One-Step Polyacrylate Synthesis
Class-level
Quantitative yield; narrow MWD; direct azide end-group
Supports single-step polymer functionalization
Toluene, alkylaluminum bisphenoxide co-catalyst

Lower Temperature Requirements for Unstable Intermediates

The enhanced solubility and 'naked' anion effect of TBAA allow nucleophilic substitution reactions to proceed at significantly lower temperatures compared to NaN3. In the synthesis of azide-functionalized carbocycles, the use of TBAA was preferable over NaN3 because it permitted lower reaction temperatures, which was critical for ensuring the stability of highly reactive triflate intermediates that would otherwise decompose under the thermal stress required to force NaN3 into solution [1].

Evidence DimensionRequired Reaction Temperature
Target Compound DataEnables rapid SN2 substitution at reduced temperatures due to high organic solubility.
Comparator Or BaselineNaN3 requires elevated temperatures to overcome poor solubility and tight ion pairing.
Quantified DifferenceAllows processing at lower thermal baselines, preventing intermediate decomposition.
ConditionsSN2 substitution of unstable triflate intermediates in organic synthesis.

Faster kinetics at lower temperatures prevent the thermal degradation of sensitive intermediates, increasing overall synthetic yield.

Cyclic Polyether Synthesis
Supporting evidence
Monocyclic poly(glycidyl phenyl ether) with high purity
Demonstrated route to cyclic polymer architectures
Anionic ROP of glycidyl phenyl ether

Homogeneous Nucleophilic Substitution in Nonpolar Media

For reactions involving substrates that are sensitive to water or high-boiling polar aprotic solvents (like DMF or DMSO), TBAA is the optimal choice. Its high solubility in solvents like toluene and dichloromethane allows for single-phase, homogeneous SN2 reactions without the need for phase-transfer catalysts, simplifying downstream extraction and purification [1].

Polymer End-Functionalization for Click Chemistry

In macromolecular engineering, TBAA is uniquely suited for the direct azidation of halide-end polymers (such as polymethacrylates) immediately following polymerization. Because the reaction can be conducted in nonpolar solvents like toluene, it eliminates the need for solvent switching and prevents the polymer degradation typically caused by the harsh conditions required when using sodium azide [2].

Synthesis of Base-Sensitive Pharmaceutical Intermediates

When synthesizing highly functionalized API intermediates (e.g., mesyl shikimate derivatives), the inherent basicity of excess sodium azide can trigger unwanted elimination or aromatization side reactions. TBAA provides a strictly neutral, highly reactive azide source that preserves sensitive functional groups and maximizes the yield of the desired stereoisomer[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Non-polar polymer modification
Organic-phase azide delivery without DMF
Azide conversion efficiency in pure THF or toluene
Click chemistry precursor synthesis
Fast quantitative azidation in toluene
Reaction time and end-group fidelity for PMMA substrates
Direct azide-end polyacrylate synthesis
Dual initiator and azide source
Molecular weight control and end-group integrity
Cyclic polymer architecture research
Initiator for ring-opening polymerization
Cyclic purity and polymerization efficiency

Hydrogen Bond Acceptor Count

2

Exact Mass

270.27834710 Da

Monoisotopic Mass

270.27834710 Da

Heavy Atom Count

19

Related CAS

10549-76-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (11.63%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (97.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

993-22-6

General Manufacturing Information

1-Butanaminium, N,N,N-tributyl-, azide (1:1): INACTIVE

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